molecular formula C9H10N2O B1617110 Demethylcotinine CAS No. 5980-06-3

Demethylcotinine

Cat. No. B1617110
CAS RN: 5980-06-3
M. Wt: 162.19 g/mol
InChI Key: FXFANIORDKRCCA-QMMMGPOBSA-N
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Description

Demethylcotinine is a major pharmacologically active metabolite of nicotine in the brain. It possibly acts via nicotinic acetylcholine receptors (nAChR). Oxidative N-demethylation of nicotine is the major pathway by which nornicotine is produced in the CNS .

Scientific Research Applications

Mammalian Metabolism of Nicotine

  • Demethylcotinine in Metabolic Degradation of Nicotine : Schwartz and McKennis (1964) explored the metabolic degradation of nicotine and nornicotine in mammals, highlighting the role of demethylcotinine. They found that demethylcotinine is formed during the metabolism of nicotine and nornicotine in several mammalian species, indicating its importance in early metabolic oxidation of these alkaloids (Schwartz & McKennis, 1964).

  • Nicotine Metabolites in Rabbit Liver : Papadopoulos (1964) studied the formation of metabolites from nicotine in rabbit liver. The research identified the formation of demethylcotinine from nicotine and nornicotine, underscoring its role in the enzymatic process of nicotine metabolism (Papadopoulos, 1964).

  • Metabolism of (S)-cotinine-N-oxide : Yi, Sprouse, Bowman, and McKennis (1977) investigated the metabolism of (S)-cotinine-N-oxide in rabbits and dogs, finding that demethylcotinine is a metabolite formed in the process. This study contributes to understanding the complex pathways involved in nicotine metabolism (Yi, Sprouse, Bowman, & McKennis, 1977).

Clinical and Pharmacological Research

  • Demethylcotinine in Smokers and Nonsmokers : Kyerematen, Morgan, Chattopadhyay, Bethizy, and Vesell (1990) explored the disposition of nicotine and its metabolites, including demethylcotinine, in smokers and nonsmokers. Their findings suggest that demethylcotinine, along with other metabolites, may serve as indicators of exposure to cigarette smoke (Kyerematen et al., 1990).

  • Demethylating Agents in Cancer Treatment : Linnekamp, Butter, Spijker, Medema, and van Laarhoven (2017) reviewed the effects of demethylating agents in the treatment of solid tumors. While not directly focused on demethylcotinine, this study highlights the broader context of demethylation in medical research, particularly in cancer therapeutics (Linnekamp et al., 2017).

properties

IUPAC Name

(5S)-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylcotinine

CAS RN

5980-06-3
Record name Demethylcotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLCOTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QA8709E9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
H McKennis Jr, LB Turnbull, SL Schwartz… - Journal of Biological …, 1962 - Elsevier
… studies from this laboratory, in which a variety of metabolites of (-)-nicotine have been identified@-lo), it was noted (9) that (-)-nicotine was metabolized by dogs to (-)-demethylcotinine …
SL Schwartz, H McKENNIS - Nature, 1964 - nature.com
… In the metabolism of (−)-nornicotine, a companion alkaloid to nicotine in many situations, (−)-demethylcotinine, is also formed 9 . Demethylcotinine thus occupies a unique position in the …
Number of citations: 8 0-www-nature-com.brum.beds.ac.uk
PL Morselli, HH Ong, ER Bowman… - Journal of medicinal …, 1967 - ACS Publications
… nicotinate-7-14C and diethyl succinate, provides y-(3-pyridyl)-y-oxobutyric acid, y-(3-pyridyl)hydroxybutyric acid, 7-(3-pyridyl)-y-methylaminobutyric acid, cotinine, and demethylcotinine, …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
E Dagne, N Castagnoli Jr - Journal of medicinal chemistry, 1972 - ACS Publications
The metabolism of the tobacco alkaloidnicotine (1) has been studiedin a variety of species, 1 including man. 2 In addition to the principle metabolites nornicotine (2) and cotinine (3a), a …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
Y Li, JW Gorrod - Xenobiotica, 1994 - Taylor & Francis
… (50 ml), a solution of demethylcotinine in tetrahydrofuran (50 ml) was introduced under … NHydroxymethylnorcotinine and demethylcotinine were detected by UV analysis (254 mm) …
JM Yi, CT Sprouse, ER Bowman, H McKennis - Drug Metabolism and …, 1977 - ASPET
… suggested the presence of cotinine, demethylcotinine, hydroxycotinine, and … demethylcotinine arise via the route (S)-cotinine-N-oxide leads to (S)-cotinine leads to (S)-demethylcotinine …
Number of citations: 13 dmd.aspetjournals.org
NM Papadopoulos - Canadian Journal of Biochemistry, 1964 - cdnsciencepub.com
… analysis of liver and kidney tissues, showed only traces of demethylcotinine in the liver. … 2, three of the zones corresponded to nornicotine, demethylcotinine, and nicotina~nide; one …
Number of citations: 37 cdnsciencepub.com
H McKennis Jr, SL Schwartz… - Journal of Biological …, 1964 - researchgate.net
… oxidation product via the intermediate demethylcotinine. … rats (325 to 395 g) were administered a total of 5.5 g of (-)-demethylcotinine … find part of their source in the (-)demethylcotinine …
Number of citations: 44 www.researchgate.net
KT McManus, JD deBethizy, DA Garteiz… - Journal of …, 1990 - academic.oup.com
… To study the repeatability of thermospray LC-MS, a stan dard solution of 50 ng each of nicotine, cotinine, trans-3 '-hydroxycotinine, demethylcotinine, and trideuterated cotinine was …
Number of citations: 54 0-academic-oup-com.brum.beds.ac.uk
KS Kim, JF Borzelleca, ER Bowman… - Journal of Pharmacology …, 1968 - ASPET
The actions of a series of compounds structurally related to nicotine were observed on isolated rat duodenal segments and on rabbit duodenal and ileal segments. The observations in …
Number of citations: 40 jpet.aspetjournals.org

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